molecular formula C5H10Cl2N2S B1431310 2-(Thiazol-5-yl)ethanamine dihydrochloride CAS No. 7730-82-7

2-(Thiazol-5-yl)ethanamine dihydrochloride

Cat. No. B1431310
CAS RN: 7730-82-7
M. Wt: 201.12 g/mol
InChI Key: PAQFOWXMEIIZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-5-yl)ethanamine dihydrochloride, also known as 2-(Thiazol-5-yl)ethanamine dihydrochloride, is a chemical compound composed of two nitrogen atoms, five carbon atoms, and two chlorine atoms. It is a white crystalline solid with a molecular weight of 183.15 g/mol. This compound is used in several scientific research applications, including as a drug, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has a number of scientific research applications. It has been used as a drug, in biochemical and physiological studies, and in laboratory experiments. In drug applications, it has been used as an anti-inflammatory agent and as an anticonvulsant. In biochemical and physiological studies, it has been used to study the effects of various drugs on the body. In laboratory experiments, it has been used to study the effects of various drugs on cellular processes.

Mechanism of Action

The mechanism of action of 2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride is not fully understood. However, it is believed to act as an agonist at certain G-protein-coupled receptors, which are proteins found on the surface of cells that are involved in signal transduction pathways. This agonism is thought to result in the inhibition of certain enzymes and the modulation of certain cellular processes.
Biochemical and Physiological Effects
2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to reduce the seizure threshold. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes, such as the gene encoding for interleukin-6.

Advantages and Limitations for Lab Experiments

2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and therefore must be dissolved in a solvent before use. Additionally, it can be toxic in high concentrations and therefore must be used with caution.

Future Directions

There are a number of potential future directions for research involving 2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride. These include further investigations into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development. Additionally, further studies could be conducted to explore its potential side effects and to determine the optimal dosage for various applications. Finally, further research could be conducted to explore its potential applications in various laboratory experiments, such as its use in drug screening and drug discovery.

properties

IUPAC Name

2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQFOWXMEIIZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiazol-5-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Thiazol-5-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(Thiazol-5-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.